
Hexanedioic acid, dianhydride with acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation .
Industrial Production Methods
Industrial production of hexanedioic acid involves the air oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, followed by further oxidation to yield hexanedioic acid . This process is carried out on a large scale due to the high demand for hexanedioic acid in the production of nylon .
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid undergoes various chemical reactions, including:
Oxidation: Hexanedioic acid can be oxidized to form cyclopentanone.
Reduction: It can be reduced to form hexanediol.
Substitution: Hexanedioic acid can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alcohols and amines are used as nucleophiles in substitution reactions.
Major Products
Oxidation: Cyclopentanone.
Reduction: Hexanediol.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Hexanedioic acid, dianhydride with acetic acid has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexanedioic acid, dianhydride with acetic acid involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines to form new acyl compounds . The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparación Con Compuestos Similares
Hexanedioic acid, dianhydride with acetic acid can be compared with other similar compounds such as:
Glutaric acid: Another aliphatic dicarboxylic acid with similar properties.
Pimelic acid: A dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter-chain dicarboxylic acid.
Uniqueness
Hexanedioic acid is unique due to its widespread use in the production of nylon 66 polyamide, which is a crucial material in the synthetic fiber industry .
Propiedades
Número CAS |
38478-77-2 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
diacetyl hexanedioate |
InChI |
InChI=1S/C10H14O6/c1-7(11)15-9(13)5-3-4-6-10(14)16-8(2)12/h3-6H2,1-2H3 |
Clave InChI |
RFANYEWAHJJLAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=O)CCCCC(=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


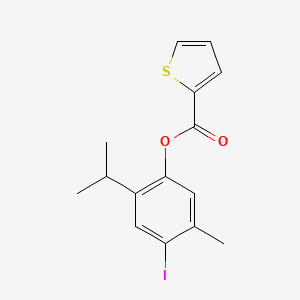
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
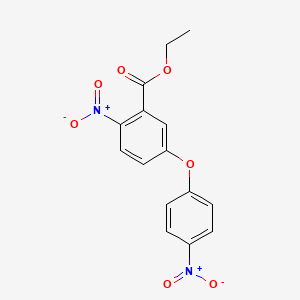
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
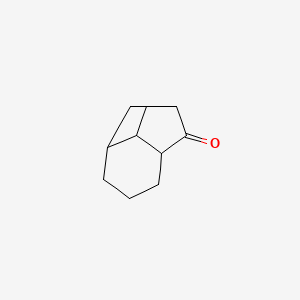

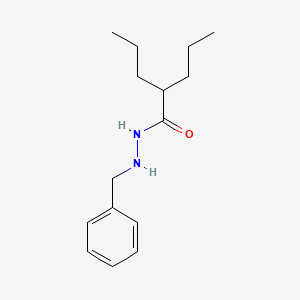

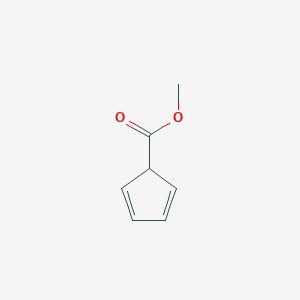
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
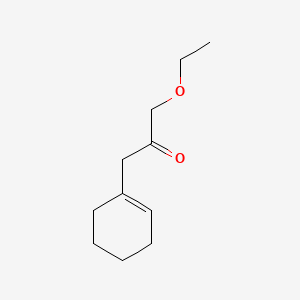
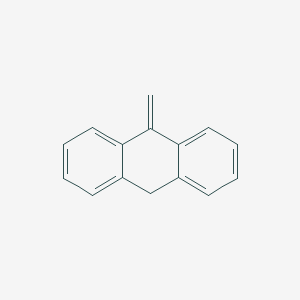
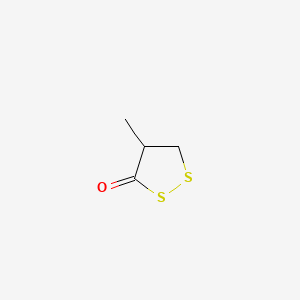
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
